molecular formula C8H8BrNO B13545967 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol

1-(5-Bromopyridin-3-yl)cyclopropan-1-ol

Cat. No.: B13545967
M. Wt: 214.06 g/mol
InChI Key: UBVGTAUFOVZULF-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a pyridine ring substituted with a bromine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 5-bromopyridine using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The reaction typically occurs under controlled conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of 1-(5-bromopyridin-3-yl)cyclopropanone.

    Reduction: Formation of 1-(5-pyridin-3-yl)cyclopropan-1-ol.

    Substitution: Formation of various substituted cyclopropanols depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)cyclopropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(5-Bromopyridin-2-yl)cyclopropan-1-ol
  • 1-(5-Chloropyridin-3-yl)cyclopropan-1-ol
  • 1-(5-Fluoropyridin-3-yl)cyclopropan-1-ol

Comparison: 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro and fluoro analogs, the bromine substituent can provide different electronic and steric effects, potentially leading to distinct chemical and biological properties.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H8BrNO/c9-7-3-6(4-10-5-7)8(11)1-2-8/h3-5,11H,1-2H2

InChI Key

UBVGTAUFOVZULF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CN=C2)Br)O

Origin of Product

United States

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